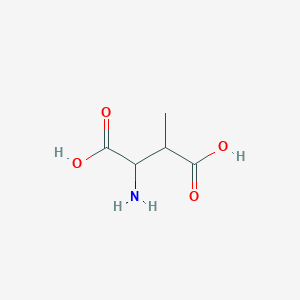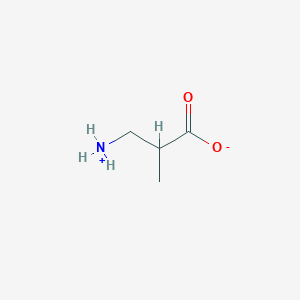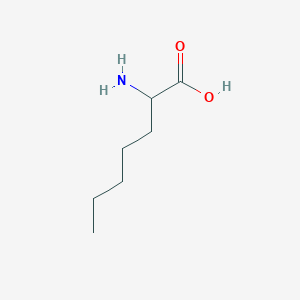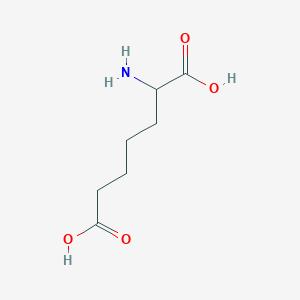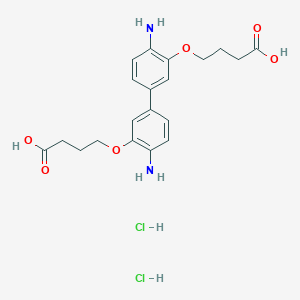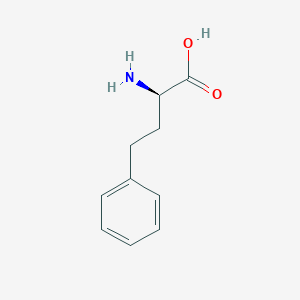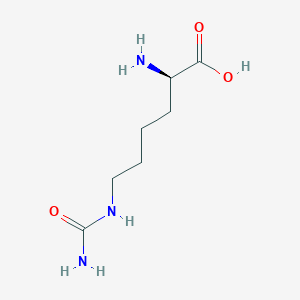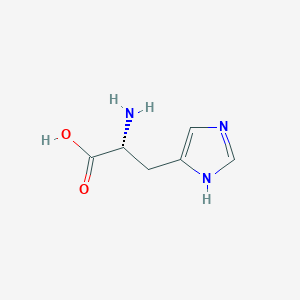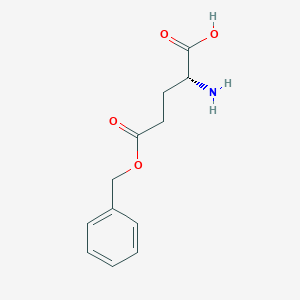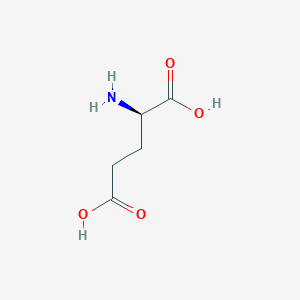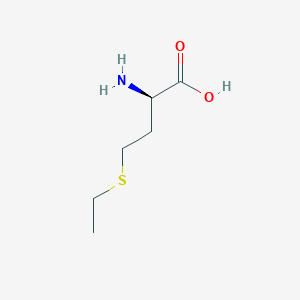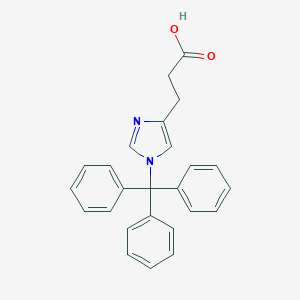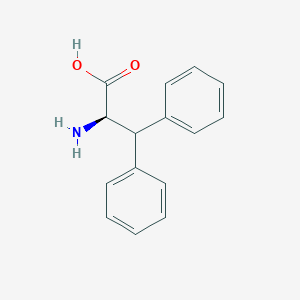
D-Asparaginsäure-Monohydrat
Übersicht
Beschreibung
D-Asparagine monohydrate is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a derivative of asparagine, which is one of the 20 most common amino acids found in nature .
Wissenschaftliche Forschungsanwendungen
D-Asparagine monohydrate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
D-Asparagine monohydrate, also known as D-Asparagine hydrate, primarily targets asparagine synthetase (ASNS) . ASNS is an enzyme that plays a crucial role in the biosynthesis of asparagine from aspartic acid and ammonia .
Mode of Action
The mode of action of D-Asparagine monohydrate involves the metabolism of toxic ammonia in the body through the action of asparagine synthetase . This enzyme attaches ammonia to aspartic acid in an amidation reaction, resulting in the formation of asparagine . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
The biochemical pathway affected by D-Asparagine monohydrate is the asparagine synthesis pathway . Two enzymes are involved in asparagine metabolism: asparagine synthetase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
It is known that asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food .
Result of Action
Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is involved in the metabolic control of cell functions in nerve and brain tissue . Supplements of this amino acid are claimed to balance nervous system function .
Biochemische Analyse
Biochemical Properties
D-Asparagine monohydrate is crucial in biochemical reactions due to its role in the synthesis of proteins and glycoproteins. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to D-Asparagine monohydrate . This interaction is essential for the metabolic control of cell functions. Additionally, D-Asparagine monohydrate is involved in the regulation of neurotransmitter release and synaptic plasticity, highlighting its importance in the nervous system .
Cellular Effects
D-Asparagine monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activity of cells, particularly in the nervous system . For example, D-Asparagine monohydrate enhances the proliferation and activity of TM4 Sertoli cells by activating the ERK/Akt/PCNA pathway and increasing the protein levels of the androgen receptor . This compound also reduces oxidative stress and apoptosis in these cells, indicating its protective role in cellular function .
Molecular Mechanism
The molecular mechanism of D-Asparagine monohydrate involves its interaction with various biomolecules. It binds to asparagine synthetase, facilitating the conversion of aspartic acid and ammonia to D-Asparagine monohydrate . This binding interaction is crucial for the synthesis of proteins and glycoproteins. Additionally, D-Asparagine monohydrate influences gene expression by modulating the activity of transcription factors and signaling pathways . For instance, it upregulates the expression of the androgen receptor and activates the ERK/Akt signaling pathway in TM4 Sertoli cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Asparagine monohydrate can be synthesized through the amidation of aspartic acid. The reaction involves the use of ammonia and asparagine synthetase as a catalyst. The process typically requires specific pH conditions and temperature control to ensure the proper formation of the amide bond .
Industrial Production Methods: In industrial settings, D-Asparagine monohydrate is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overexpress asparagine synthetase, thereby increasing the yield of D-Asparagine monohydrate. The product is then purified through crystallization and drying techniques .
Analyse Chemischer Reaktionen
Types of Reactions: D-Asparagine monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, D-Asparagine monohydrate can be hydrolyzed to form aspartic acid and ammonia.
Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various reagents such as acyl chlorides and anhydrides can be used for substitution reactions.
Major Products:
Hydrolysis: Aspartic acid and ammonia.
Oxidation: Various oxidized derivatives of asparagine.
Substitution: Substituted asparagine derivatives.
Vergleich Mit ähnlichen Verbindungen
L-Asparagine: The L-isomer of asparagine, which is more commonly found in nature.
L-Aspartic Acid: An amino acid that serves as a precursor to asparagine.
D-Aspartic Acid: The D-isomer of aspartic acid, which has different biological functions compared to its L-isomer.
D-Asparagine monohydrate stands out due to its specific applications in research and industry, as well as its unique role in nitrogen metabolism and protein synthesis.
Eigenschaften
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048678 | |
| Record name | D-Asparagine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5794-24-1, 2058-58-4 | |
| Record name | D-Asparagine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-asparagine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?
A: D-Asparagine monohydrate, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either D-Asparagine monohydrate or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]
Q2: How does crystal size impact the efficiency of continuous preferential crystallization of D-Asparagine monohydrate?
A: Research indicates that smaller seed crystals of D-Asparagine monohydrate lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []
Q3: Can you elaborate on the challenges associated with achieving high purity of D-Asparagine monohydrate during continuous preferential crystallization?
A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of D-Asparagine monohydrate. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


